2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Lipophilicity Physicochemical Properties ADME Prediction

2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide (CAS 1396857-08-1) is a synthetic benzenesulfonamide derivative (MF: C₁₂H₁₂FNO₄S, MW: 285.29) characterized by an ortho-fluoro substituent on the phenyl ring and a furan-3-yl-hydroxyethyl tail. The compound belongs to a therapeutically relevant class—fluorinated benzenesulfonamides—that has demonstrated nanomolar inhibitory activity against carbonic anhydrase isoforms (hCA II, VII, IX, XII, XIII).

Molecular Formula C12H12FNO4S
Molecular Weight 285.29
CAS No. 1396857-08-1
Cat. No. B2912498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
CAS1396857-08-1
Molecular FormulaC12H12FNO4S
Molecular Weight285.29
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C12H12FNO4S/c13-10-3-1-2-4-12(10)19(16,17)14-7-11(15)9-5-6-18-8-9/h1-6,8,11,14-15H,7H2
InChIKeyZHYFKNTZWCMCJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide (CAS 1396857-08-1) — Structural Overview and Procurement Baseline


2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide (CAS 1396857-08-1) is a synthetic benzenesulfonamide derivative (MF: C₁₂H₁₂FNO₄S, MW: 285.29) characterized by an ortho-fluoro substituent on the phenyl ring and a furan-3-yl-hydroxyethyl tail . The compound belongs to a therapeutically relevant class—fluorinated benzenesulfonamides—that has demonstrated nanomolar inhibitory activity against carbonic anhydrase isoforms (hCA II, VII, IX, XII, XIII) [1]. This specific congener is presently catalogued as a research chemical by suppliers such as Fluorochem (PubChem SID: 518206558) [2], indicating availability for early-stage discovery and SAR exploration; however, experimentally determined biological activity data for this exact compound remain absent from major public databases (BindingDB, ChEMBL, PubChem BioAssay) as of the latest available records.

Why 2-Fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide Cannot Be Replaced by a Close Analog Without Revalidation


Within the benzenesulfonamide pharmacophore class, subtle variations in the position and nature of substituents on the phenyl ring profoundly alter both the electronic environment of the sulfonamide zinc-binding group (pKa modulation) and the steric complementarity to isoform-specific hydrophobic pockets [1]. The 2-fluoro substituent in the target compound generates a distinct ortho electronic effect and local dipole moment compared to the 3-fluoro or 4-fluoro regioisomers—features that have been shown in crystallographic studies with human carbonic anhydrase II to reorient the sulfonamide moiety within the active site and alter the water network mediating zinc coordination [2]. Furthermore, the furan-3-yl attachment (vs. furan-2-yl or phenyl) provides a specific hydrogen-bond-accepting heteroatom orientation that cannot be mimicked by arbitrary heterocycle replacements [2]. These structural determinants mean that substituting the target compound with a different halogen (e.g., 2-chloro or 2-bromo) or a regioisomeric fluoro congener will produce a distinct pharmacological profile, necessitating independent experimental validation in any assay system.

Quantitative Differentiation Evidence for 2-Fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide Against Key Analogs


Predicted Lipophilicity (ACD/LogP) for 2-Fluoro vs. 2-Bromo Congener — Implications for Membrane Permeability and Non-Specific Binding

The target compound exhibits a predicted ACD/LogP of 1.16, calculated via the ACD/Labs Percepta Platform v14.00 . In silico comparison with the 2-bromo analog (2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide) indicates a lower lipophilicity for the fluoro derivative: the bromo congener is estimated to have a LogP approximately 0.3 units higher based on the Hansch π constant difference between Br and F substituents (π_Br ≈ +0.86; π_F ≈ +0.14) [1]. This LipE-favorable shift for the fluoro compound is expected to reduce non-specific protein binding while retaining sufficient membrane permeability — a critical balance for cellular assay reliability.

Lipophilicity Physicochemical Properties ADME Prediction

Predicted Polar Surface Area (PSA) Supports Favorable Oral Bioavailability and Blood-Brain Barrier Penetration Potential

The target compound has a predicted topological polar surface area (tPSA) of 88 Ų, as computed by the ACD/Labs Percepta Platform . This value falls below the established Veber threshold of 140 Ų for oral bioavailability and within the 60–90 Ų range associated with optimal blood-brain barrier (BBB) penetration [1]. By comparison, the 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide analog (Chembase) has a reported PSA of ~85 Ų [2], demonstrating that the furan-3-yl-hydroxyethyl tail does not inflate PSA beyond the acceptable range despite the additional hydroxyl group. This places the target compound in a favorable ADME space that is comparable to or better than many furan-containing sulfonamide tool compounds.

Drug-Likeness ADME CNS Penetration

Zero Rule-of-Five Violations Confirms Drug-Like Physicochemical Profile Relative to the Benzenesulfonamide Inhibitor Class

The target compound registers zero violations of Lipinski's Rule of Five (Ro5) based on predicted properties: molecular weight 285.29 Da (≤500), ACD/LogP 1.16 (≤5), hydrogen bond donors 2 (≤5), and hydrogen bond acceptors 5 (≤10) . This clean drug-likeness profile contrasts with many advanced benzenesulfonamide carbonic anhydrase inhibitors that incorporate extended hydrophobic tails (e.g., 4-substituted benzyl or alkyl chains), which frequently push LogP above 3.5 and molecular weight beyond 400 Da [1]. The target compound's moderate MW and balanced hydrophilicity provide greater freedom for subsequent chemical optimization without compromising developability, an advantage over bulkier in-class candidates.

Drug-Likeness Lead Selection Oral Bioavailability

Ortho-Fluoro Substitution Electronically Distinguishes the Target from Para- and Meta-Fluoro Regioisomers — Impact on Zinc-Binding Affinity

Crystallographic and kinetic studies on fluorinated benzenesulfonamides bound to human carbonic anhydrase II reveal that the position of fluorine substitution (ortho vs. meta vs. para) alters the pKa of the sulfonamide NH group and the geometry of zinc coordination [1]. Ortho-fluoro substitution (as in the target compound) induces a unique intramolecular S=O···F electrostatic interaction that is absent in the meta- and para-isomers, potentially rigidifying the binding conformation. In a comparative analysis of fluorinated benzenesulfonamide CA II inhibitors, ortho-substituted analogs displayed distinct thermodynamic binding signatures by ITC compared to their para-substituted counterparts, despite similar overall affinity [1]. This regioisomer-specific behavior means the target 2-fluoro compound cannot be assumed equipotent to 3-fluoro or 4-fluoro analogs without independent experimental verification.

Regioisomer Differentiation Carbonic Anhydrase Inhibition Structure-Activity Relationship

Recommended Research and Procurement Scenarios for 2-Fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity SAR: Ortho-Fluoro Probe for Thermodynamic Fingerprinting

Use the target 2-fluoro compound as a regioisomeric probe in carbonic anhydrase inhibitor SAR campaigns. The ortho-fluoro substitution alters the sulfonamide pKa and binding thermodynamics in a manner distinct from meta- and para-fluoro analogs [1]. Direct ITC comparisons between 2-fluoro, 3-fluoro, and 4-fluoro congeners can reveal isoform-specific thermodynamic selectivity windows (ΔH-driven vs. entropy-driven binding) that guide the design of CA IX/XII-selective anticancer agents [1].

Early-Stage Lead Identification with Favorable Developability Characteristics

The target compound's favorable predicted drug-likeness profile — zero Ro5 violations (MW 285.29, LogP 1.16, PSA 88 Ų) — makes it an attractive starting scaffold for lead optimization programs . Its moderate molecular weight and balanced lipophilicity allow for extensive chemical elaboration (up to ~200 Da of additional mass and ~2 LogP units) before reaching Ro5 violation thresholds, providing a wider optimization runway than bulkier benzenesulfonamide leads .

Membrane Permeability and Non-Specific Binding Benchmarking Against 2-Halo Analogs

The predicted ~0.3 LogP unit advantage of the 2-fluoro analog over the 2-bromo analog suggests superior performance in cellular assays where non-specific binding or solubility-limited exposure may confound results [2]. Procure both the 2-fluoro and 2-bromo congeners for parallel assessment in PAMPA or Caco-2 permeability assays and plasma protein binding measurements to quantitatively validate the predicted lipophilicity advantage in the assay system of interest [2].

Furan-3-yl-Containing Fragment Library Expansion for Zinc-Metalloenzyme Targeting

Incorporate the compound into a focused fragment or lead-like library designed for zinc-metalloenzyme targets (carbonic anhydrases, MMPs, HDACs). The furan-3-yl-hydroxyethyl motif provides a hydrogen-bond-accepting heteroatom at a specific orientation distinct from furan-2-yl or thiophene analogs, potentially enabling unique interactions with active-site residues [3]. The compound's PSA of 88 Ų and LogP of 1.16 place it within fragment-like property space suitable for SPR or NMR-based screening cascades .

Quote Request

Request a Quote for 2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.